2-Methoxycarbonylpyrroline
Description
2-Methoxycarbonylpyrroline (IUPAC name: 2-(4-methoxycarbonyl-5-methyl-2-oxo-1,3-dihydropyrrol-3-yl)acetic acid) is a pyrroline derivative characterized by a methoxycarbonyl group at the 4-position and a methyl substituent at the 5-position of the pyrrolidine ring. It is frequently utilized in the development of heterocyclic scaffolds due to its ability to undergo cyclization and functionalization reactions .
Properties
Molecular Formula |
C6H9NO2 |
|---|---|
Molecular Weight |
127.14 g/mol |
IUPAC Name |
methyl 2,3-dihydro-1H-pyrrole-5-carboxylate |
InChI |
InChI=1S/C6H9NO2/c1-9-6(8)5-3-2-4-7-5/h3,7H,2,4H2,1H3 |
InChI Key |
CDZRRLPATGORAX-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=CCCN1 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
2-Methoxycarbonylpyrroline can be synthesized through several methods. One common method involves the esterification of pyrrole-2-carboxylic acid with methanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction typically proceeds under reflux conditions to ensure complete conversion of the carboxylic acid to the ester.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated systems and optimized reaction conditions can lead to large-scale production of this compound.
Chemical Reactions Analysis
Types of Reactions
2-Methoxycarbonylpyrroline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ester group to an alcohol or other reduced forms.
Substitution: Nucleophilic substitution reactions can occur at the ester group, leading to the formation of amides or other substituted products.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like ammonia or primary amines can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.
Scientific Research Applications
2-Methoxycarbonylpyrroline has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its role in drug development.
Industry: It is used in the production of various chemicals and materials, including pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 2-Methoxycarbonylpyrroline involves its interaction with specific molecular targets and pathways. The ester group can undergo hydrolysis to release the corresponding carboxylic acid, which may then participate in various biochemical processes. The exact molecular targets and pathways depend on the specific context of its use.
Comparison with Similar Compounds
Table 1: Comparison of Pyrrolo-Pyridine Derivatives
- Synthesis Efficiency : The chloro-substituted derivative (10b) exhibits a lower yield (71%) compared to the methoxy analog (10c, 80%), suggesting steric or electronic challenges in halogenated systems .
- Reactivity : The methoxy group in 10c enhances stability during synthesis, analogous to the methoxycarbonyl group in this compound, which may facilitate nucleophilic substitutions .
Pyrimidine-Based Carboxylic Acids
2-Chloro-6-methylpyrimidine-4-carboxylic acid (CAS 89581-58-8) differs in its pyrimidine ring but shares functional groups (carboxylic acid, chloro, methyl) that enable comparisons in reactivity and safety.
Pyrroline Derivatives
2-Methyl-1-pyrroline (GEO Organics) lacks the methoxycarbonyl group but serves as a simpler analog for studying ring-opening reactions or tautomerism.
- Applications : 2-Methyl-1-pyrroline is used in fragrance synthesis and as a precursor in alkaloid studies, whereas this compound’s functional groups make it more suited for medicinal chemistry applications .
- Commercial Availability : GEO Organics offers 2-Methyl-1-pyrroline in scalable quantities, indicating its industrial relevance, while this compound is primarily documented in research contexts .
Research Findings and Trends
- Substituent Effects : Electron-withdrawing groups (e.g., Cl, methoxycarbonyl) reduce electron density on the pyrroline/pyridine ring, influencing regioselectivity in cross-coupling reactions .
- Synthetic Versatility : this compound’s dual functional groups enable diverse transformations, such as ester hydrolysis to carboxylic acids or alkylation at the methyl position, which are less feasible in simpler analogs like 2-Methyl-1-pyrroline .
- Thermodynamic Stability : Methoxy-substituted compounds (e.g., 10c) exhibit higher thermal stability compared to halogenated derivatives, a trend consistent with this compound’s behavior .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
